Cas no 65854-71-9 (2-Acetamido-5-chlorobenzophenone-d5)

65854-71-9 structure

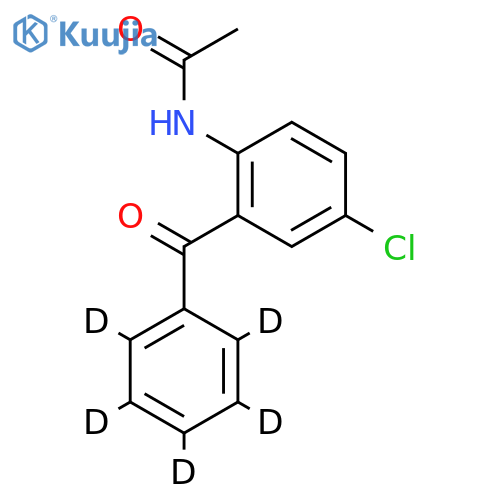

商品名:2-Acetamido-5-chlorobenzophenone-d5

CAS番号:65854-71-9

MF:C15H12ClNO2

メガワット:278.745091438293

CID:4675111

2-Acetamido-5-chlorobenzophenone-d5 化学的及び物理的性質

名前と識別子

-

- 2-Acetamido-5-chlorobenzophenone-d5

-

- インチ: 1S/C15H12ClNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18)/i2D,3D,4D,5D,6D

- InChIKey: NHAUKYAYIYDFST-VIQYUKPQSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)C(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])=O)NC(C)=O

2-Acetamido-5-chlorobenzophenone-d5 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | A150052-250mg |

2-Acetamido-5-chlorobenzophenone-d5 |

65854-71-9 | 250mg |

¥14400.00 | 2023-09-15 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874572-5mg |

2-Acetamido-5-chlorobenzophenone-d5 |

65854-71-9 | BR | 5mg |

525.00 | 2021-05-17 | |

| AN HUI ZE SHENG Technology Co., Ltd. | A150052-25mg |

2-Acetamido-5-chlorobenzophenone-d5 |

65854-71-9 | 25mg |

¥1800.00 | 2023-09-15 | ||

| TRC | A150052-25mg |

2-Acetamido-5-chlorobenzophenone-d5 |

65854-71-9 | 25mg |

$ 201.00 | 2023-09-09 | ||

| TRC | A150052-250mg |

2-Acetamido-5-chlorobenzophenone-d5 |

65854-71-9 | 250mg |

$ 1608.00 | 2023-09-09 |

2-Acetamido-5-chlorobenzophenone-d5 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

65854-71-9 (2-Acetamido-5-chlorobenzophenone-d5) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬